molecular formula C8H7BO6 B3067681 2-Boronoterephthalic acid CAS No. 1351221-58-3

2-Boronoterephthalic acid

Cat. No.: B3067681
CAS No.: 1351221-58-3
M. Wt: 209.95 g/mol
InChI Key: XEIXYJVUCLHUTH-UHFFFAOYSA-N
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Description

2-Boronoterephthalic acid is a specialty organic compound that serves as a versatile building block in chemical research and materials science. Its molecular structure incorporates both carboxylic acid and boronic acid functional groups on a benzene ring, making it a promising linker for constructing novel metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The boronic acid group can engage in reversible covalent bonding, which is useful for creating dynamic materials and self-healing polymers. Furthermore, this reagent is valuable in synthetic organic chemistry, where it can participate in Suzuki-Miyaura cross-coupling reactions to create complex biaryl systems for pharmaceutical and materials development. It may also find applications in the design of molecular sensors due to the specific binding affinity of boronic acids towards diols and anions. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-boronoterephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIXYJVUCLHUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Boronoterephthalic Acid and Its Precursors

Strategies for Boronic Acid Functionalization on Terephthalic Acid Scaffolds

The introduction of a boronic acid functional group onto the terephthalic acid framework is a critical step that has been accomplished through various synthetic strategies. These methods largely fall into two main categories: the direct formation of a carbon-boron (C-B) bond on the aromatic ring through transition metal catalysis, and the conversion of a pre-installed functional group, typically a halogen, into a boronic acid or its ester.

Transition Metal-Catalyzed Coupling Reactions for C-B Bond Formation

Transition metal-catalyzed reactions have become indispensable tools in organic synthesis for the formation of C-B bonds, offering high efficiency and functional group tolerance. The Suzuki-Miyaura coupling and palladium-catalyzed borylation reactions are prominent examples of these powerful techniques.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds, but its principles can be adapted for the synthesis of aryl boronic acids. This typically involves the reaction of an organohalide with a diboron reagent in the presence of a palladium catalyst and a base. While direct Suzuki-Miyaura coupling to form 2-boronoterephthalic acid is not the most common route, the underlying principles of palladium-catalyzed C-B bond formation are central to related synthetic approaches. The reaction's success hinges on the careful selection of the palladium catalyst, ligands, and base to ensure efficient and selective borylation.

A more direct and widely employed method for the synthesis of aryl boronic esters, which are stable precursors to boronic acids, is the palladium-catalyzed borylation of aryl halides or triflates with diboron reagents such as bis(pinacolato)diboron (B₂pin₂). This reaction, often referred to as the Miyaura borylation, is a powerful tool for introducing the boronic ester group onto aromatic rings. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronic ester and regenerate the catalyst.

Key reagents in this process include:

Palladium Catalysts: Complexes such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and PdCl₂(dppf) ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are commonly used.

Ligands: Phosphine ligands, for instance, tricyclohexylphosphine or SPhos, are often employed to stabilize the palladium catalyst and facilitate the reaction.

Bases: A base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is crucial for the catalytic cycle.

Boron Reagents: Bis(pinacolato)diboron is the most common reagent, leading to the formation of a stable pinacol boronic ester. Other reagents like tetrahydroxydiboron (B₂(OH)₄) can also be used for a more direct synthesis of the boronic acid.

Derivatization from Halogenated Terephthalic Acid Precursors

A common and effective strategy for the synthesis of this compound involves the use of halogenated terephthalic acid derivatives as starting materials. The halogen atom serves as a handle for the introduction of the boronic acid group through various metal-mediated reactions.

2-Bromoterephthalic acid is a key and commercially available intermediate for the synthesis of this compound. The borylation of 2-bromoterephthalic acid or its corresponding esters is typically achieved through a palladium-catalyzed reaction with a diboron reagent.

A representative synthetic procedure would involve the reaction of dimethyl 2-bromoterephthalate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The resulting dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate can then be hydrolyzed to afford this compound.

Table 1: Representative Reaction Conditions for the Borylation of Dimethyl 2-Bromoterephthalate

ParameterCondition
Starting Material Dimethyl 2-bromoterephthalate
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)
Catalyst PdCl₂(dppf)
Base Potassium Acetate (KOAc)
Solvent Dioxane or Toluene
Temperature 80-100 °C
Product Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate

Similar to their bromo-analogues, iodinated terephthalate (B1205515) esters are excellent substrates for the synthesis of boronic esters and acids. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in oxidative addition to palladium, these reactions can often proceed under milder conditions.

The palladium-catalyzed borylation of dimethyl 2-iodoterephthalate with bis(pinacolato)diboron provides a high-yielding route to the corresponding boronic ester. Subsequent hydrolysis of the ester groups and the boronic ester furnishes the desired this compound.

Table 2: Typical Reaction Parameters for the Borylation of Dimethyl 2-Iodoterephthalate

ParameterCondition
Starting Material Dimethyl 2-iodoterephthalate
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base Potassium Acetate (KOAc)
Solvent Dimethylformamide (DMF) or Dioxane
Temperature 80-90 °C
Product Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate

Preparation Routes from Aminoterephthalate Intermediates

The most established route to synthesize this compound begins with its amino-substituted precursor, 2-aminoterephthalic acid. The transformation relies on a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities via a diazonium salt intermediate.

The general process involves two main steps:

Diazotization: 2-Aminoterephthalic acid is treated with a diazotizing agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This reaction converts the primary aromatic amine group (-NH₂) into a diazonium salt group (-N₂⁺). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

Borylation: The resulting diazonium salt solution is then reacted with a boron source to replace the diazonium group with a boronic acid group (-B(OH)₂). While various methods exist for this step, a common approach involves the use of boronic acid precursors in the presence of a suitable catalyst or under specific reaction conditions that promote the substitution. A metal-free borylation process has been developed that can be applied to a wide range of aromatic amines, yielding the corresponding arylboronates in moderate to good yields. nih.gov

A plausible reaction scheme is outlined below:

Step 1: Diazotization of 2-Aminoterephthalic Acid Diazotization of 2-Aminoterephthalic AcidStep 2: Borylation of the Diazonium Intermediate Borylation of the Diazonium Intermediate

This method's primary advantage is its regiochemical control; the boronic acid group is introduced specifically at the position formerly occupied by the amino group, thus avoiding the formation of other isomers.

Regioselectivity and Yield Optimization in this compound Synthesis

Regioselectivity:

When synthesizing this compound from a 2-substituted precursor like 2-aminoterephthalic acid, the regioselectivity of the borylation step is inherently controlled. The Sandmeyer-type reaction ensures that the boronic acid group replaces the diazonium group, fixing its position at the C2-position of the terephthalic acid backbone.

However, if one were to consider a direct C-H activation/borylation approach starting from terephthalic acid, regioselectivity would be a significant challenge. The directing effects of the two carboxylic acid groups would likely lead to a mixture of products. Iridium-catalyzed borylation of aromatic C-H bonds is often controlled by steric effects, while electronic effects can also play a role, particularly with heteroaromatic compounds. nih.govrsc.org

Yield Optimization:

Optimizing the yield in the synthesis from aminoterephthalate intermediates focuses on maximizing the efficiency of both the diazotization and the borylation steps. Key factors include:

Temperature Control: Maintaining a low temperature (typically 0–5 °C) during diazotization is critical to prevent the premature decomposition of the diazonium salt, which would otherwise lead to undesired side products (e.g., phenols) and lower yields.

Purity of Starting Material: The purity of the 2-aminoterephthalic acid is essential, as impurities can interfere with the diazotization process.

Work-up and Purification: Efficient extraction and purification protocols are necessary to isolate the this compound from byproducts and unreacted reagents.

The table below summarizes key parameters that can be adjusted to optimize the synthesis.

ParameterObjectiveRationale
Temperature Maintain 0–5 °C during diazotizationPrevents premature decomposition of the unstable diazonium salt intermediate.
Reagent Purity Use high-purity 2-aminoterephthalic acidAvoids side reactions and ensures complete conversion of the starting material.
Solvent System Ensure solubility of intermediatesProper solvent selection can improve reaction kinetics and prevent precipitation.
Borylation Method Select an efficient boron source and conditionsModern metal-free or radical-based methods may offer higher yields and broader functional group tolerance. nih.govnih.gov
pH Control Maintain acidic conditions for diazotizationEnsures the formation and stability of the diazonium salt.

Analytical and Spectroscopic Characterization Techniques for Synthetic Products

To confirm the successful synthesis and purity of this compound, a combination of analytical and spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the protons on the aromatic ring. For this compound, one would expect to see distinct signals for the three aromatic protons, with chemical shifts and coupling patterns consistent with the 1,2,4-substitution pattern.

¹³C NMR: The ¹³C NMR spectrum would show signals for the eight carbon atoms in the molecule, including the two distinct carboxyl carbons, the carbon atom bonded to boron (which may be broad or difficult to detect), and the remaining aromatic carbons. rsc.org

¹¹B NMR: As a boron-containing compound, ¹¹B NMR is a powerful tool for characterization. Boronic acids typically exhibit a characteristic broad signal in the ¹¹B NMR spectrum. rsc.org The chemical shift provides direct evidence of the boron environment.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its fragmentation patterns. For this compound (Molecular Weight: 209.95 g/mol ), techniques like Electrospray Ionization (ESI) would be expected to show the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), confirming the mass of the synthesized product. researchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound include:

A broad O-H stretching band from the carboxylic acid and boronic acid groups.

A strong C=O stretching band from the carboxylic acid groups.

B-O stretching vibrations characteristic of the boronic acid moiety.

C-H and C=C stretching and bending vibrations from the aromatic ring.

The table below summarizes the expected analytical data for this compound.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation of proton environmentSignals corresponding to three distinct aromatic protons.
¹³C NMR Characterization of the carbon skeletonSignals for eight unique carbons, including two carboxyl carbons. The ipso-carbon attached to boron may be unobserved. rsc.org
¹¹B NMR Confirmation of boron functional groupA characteristic signal for the trigonal boronic acid center. rsc.org
Mass Spec (MS) Determination of molecular weightMolecular ion peak corresponding to the calculated mass of C₈H₅BO₆.
Infrared (IR) Identification of functional groupsCharacteristic absorption bands for O-H (broad), C=O, B-O, and aromatic C-H/C=C bonds.

Coordination Chemistry and Supramolecular Assembly of 2 Boronoterephthalic Acid

Ligand Design Principles for Metal-Organic Frameworks (MOFs) and Metal-Organic Polyhedra (MOPs)

The rational design of MOFs and MOPs relies on the predictable coordination of organic ligands to metal centers, forming extended, crystalline networks. The choice of ligand is paramount in dictating the final topology and functionality of the resulting framework.

Role of Carboxylic Acid and Boronic Acid Moieties in Coordination

The 2-boronoterephthalic acid ligand possesses two distinct functional groups that can participate in coordination with metal ions: the carboxylate groups and the boronic acid group. The carboxylate groups are well-established, robust coordinating moieties in MOF chemistry, typically binding to metal centers in a variety of modes, including monodentate, bidentate bridging, and chelating fashions. This versatility allows for the formation of diverse secondary building units (SBUs), which are the fundamental polynuclear clusters that define the geometry of the framework. researchgate.netrsc.org

The boronic acid group introduces an additional layer of functionality. While less common in traditional MOF synthesis compared to carboxylates, boronic acids can form strong covalent bonds with certain metal ions or, more frequently, can engage in reversible covalent bonding, particularly with diols, to form boronate esters. This dual-functionality allows this compound to act as a versatile building block, with the potential for post-synthetic modification or the introduction of specific chemical recognition sites within the pores of the MOF. The presence of boronic acid moieties as functional defects within a framework has been shown to enhance properties like hydrogen uptake and selective CO2 adsorption. nih.gov

Synthesis and Structural Elucidation of this compound-Based MOFs/MOPs

The synthesis of MOFs and MOPs from this compound typically involves the self-assembly of the ligand and metal salts under specific reaction conditions. The choice of synthetic methodology is critical in controlling the crystallization process and, consequently, the quality and properties of the final product.

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods are the most prevalent techniques for the synthesis of MOFs. researchgate.net These methods involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, typically an autoclave, in the presence of a solvent (water for hydrothermal, an organic solvent for solvothermal). The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the MOF. researchgate.net

For this compound-based MOFs, the choice of solvent, temperature, reaction time, and the ratio of reactants can significantly influence the resulting structure. For instance, a solvothermal approach was used to synthesize a novel 2D zinc(II) MOF, demonstrating the effectiveness of this method for creating materials with specific dimensionalities. rsc.org Time-resolved solvothermal synthesis has also been employed to control the lateral size of 2D metal-organic layers, highlighting the fine-tuning possible with this technique. nih.gov

Synthetic MethodDescriptionKey Parameters
Hydrothermal Synthesis in water at elevated temperature and pressure.Temperature, Time, Reactant Ratio, pH
Solvothermal Synthesis in a non-aqueous solvent at elevated temperature and pressure. rsc.orgSolvent Type, Temperature, Time, Reactant Ratio

Tuning of Metal Centers and Secondary Building Units (SBUs) in Framework Construction

The identity of the metal ion is a critical determinant of the final MOF structure, as it dictates the geometry of the SBU. rsc.org Different metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, Al³⁺) exhibit distinct coordination numbers and preferred coordination geometries, leading to a wide array of possible SBU structures. researchgate.netrsc.org For example, the use of Zn²⁺ often leads to the formation of paddlewheel SBUs, while Zr⁴⁺ is known to form hexanuclear clusters.

By systematically varying the metal center in conjunction with this compound, a family of isostructural or topologically diverse MOFs can be synthesized. This allows for the fine-tuning of properties such as pore size, surface area, and catalytic activity. The ability to alter SBUs, either through direct synthesis or post-synthetic modification, is a key strategy for developing new functionalities in MOFs. rsc.org The choice of metal can also influence the stability of the resulting framework. For instance, aluminum-based MOFs are known for their high stability. researchgate.net

Modulator-Assisted Synthesis and Defect Engineering in MOF Assembly

Modulator-assisted synthesis is a powerful technique used to control the nucleation and growth of MOF crystals, often leading to materials with improved crystallinity and fewer defects. nih.govmdpi.com Modulators are typically monofunctional ligands, such as monocarboxylic acids, that compete with the primary bridging ligand for coordination to the metal centers. mdpi.comnih.gov This competition can slow down the crystallization process, allowing for the formation of larger, more perfect crystals.

Crystallographic Studies of Resulting Supramolecular Architectures

The dual functionality of this compound, featuring both carboxylic acid and boronic acid groups, makes it a compelling building block for constructing intricate supramolecular architectures through crystal engineering. Crystallographic studies of related compounds reveal that the assembly of such structures is predominantly governed by strong and directional hydrogen-bonding interactions.

The boronic acid moiety, -B(OH)₂, is a versatile hydrogen-bond donor. It can form self-complementary dimers through O−H···O interactions, a common motif in the crystal structures of boronic acids. amercrystalassn.orgresearchgate.net Furthermore, the boronic acid group can engage in heteromeric hydrogen-bonding with other functional groups, such as pyridyl or aminopyrimidine moieties, often leading to the formation of complex three-dimensional networks. amercrystalassn.org The additional hydrogen-bond donor on the boronic acid, compared to a carboxylic acid, allows for more intricate and cross-linked motifs. amercrystalassn.org

Simultaneously, the two carboxylic acid groups on the terephthalate (B1205515) backbone provide additional sites for robust hydrogen bonding. These groups can form their own characteristic dimeric synthons or interact with other functional groups present in a co-crystal. The interplay between the self-assembly patterns of the boronic acid and the carboxylic acids dictates the final crystal packing. In structures containing multiple hydrogen-bonding groups, a hierarchy of interactions often emerges, with the strongest and most directional bonds, like the O-H···N hydrogen bond between a carboxylic acid and a pyridine, forming the primary structure. amercrystalassn.org The remaining donor and acceptor sites, such as those on the boronic acid group, then establish secondary cross-linking interactions. amercrystalassn.org

In metal-organic frameworks (MOFs) or metal-organic polyhedra (MOPs), the carboxylate groups typically coordinate to metal centers, while the boronic acid group often remains available for directing the supramolecular arrangement of the resulting frameworks through hydrogen bonding or for post-synthetic modification. The functionalization of the organic linker can significantly modify the resulting structure and properties. For instance, the introduction of nitro groups into terephthalic acid has been shown to alter the coordination features and band gap of the resulting complexes. nih.gov C–H···X (where X is an electronegative atom) and π-π stacking interactions also play a crucial role in stabilizing the crystal packing of these complex architectures. nih.gov

Interaction Type Functional Groups Involved Typical Supramolecular Motif Significance in Crystal Packing
Boronic Acid Homodimer -B(OH)₂ and -B(OH)₂Cyclic dimer via O-H···O hydrogen bondsPrimary motif for boronic acid self-assembly. amercrystalassn.orgresearchgate.net
Carboxylic Acid Homodimer -COOH and -COOHCyclic dimer via O-H···O hydrogen bondsCommon supramolecular synthon in carboxylic acids.
Heteromeric H-Bonding -B(OH)₂ and N-containing heterocycleStrong, directional O-H···N interactionCan disrupt homodimers to form co-crystals. amercrystalassn.org
Coordination Bond -COO⁻ and Metal IonMetal-carboxylate clusterForms the primary structure of MOFs/MOPs.
π-π Stacking Aromatic ringsOffset or face-to-face stackingStabilizes the overall crystal lattice. nih.gov
C-H···O/N Interactions C-H bonds and O or N atomsWeak hydrogen bondsContribute to the stability of 3D networks. nih.gov

Post-Synthetic Modification Strategies Utilizing this compound-Derived MOFs/MOPs

Post-synthetic modification (PSM) is a powerful strategy for enhancing the functionality of pre-assembled Metal-Organic Frameworks (MOFs) or Metal-Organic Polyhedra (MOPs). nih.govelsevierpure.com MOFs derived from this compound are particularly amenable to PSM due to the presence of the reactive boronic acid moiety, which is often not involved in the primary framework coordination. This allows for the covalent modification of the framework after its initial synthesis, enabling the introduction of new functionalities without altering the underlying topology. nih.gov

Covalent Crosslinking through Dynamic Boronate Ester Formation with Polyols

A key PSM strategy for boronic acid-containing materials involves covalent crosslinking through the formation of boronate esters. The boronic acid group reacts reversibly with polyols (molecules containing multiple hydroxyl groups, such as diols) to form stable cyclic boronate esters. This reaction is dynamic, meaning the covalent bond can form and break under specific conditions (e.g., changes in pH or the presence of water), which can be harnessed for creating responsive materials.

In the context of a MOF or MOP constructed from this compound, the boronic acid groups are positioned throughout the porous structure. Introducing a polyol linker can lead to the covalent crosslinking of different parts of the framework or adjacent MOP cages. nih.gov This strategy can significantly enhance the mechanical and chemical stability of the material. For example, cross-linking discrete MOPs can transform a soluble, cage-like structure into a permanently porous and robust framework material. nih.gov The choice of the polyol crosslinker (e.g., its length, rigidity, or flexibility) allows for fine-tuning of the resulting material's physical properties, such as pore size and guest accessibility.

Reactant 1 Reactant 2 Resulting Linkage Purpose
MOF with pendant -B(OH)₂ groupsPolyol (e.g., Ethane-1,2-diol)Boronate EsterCovalent crosslinking of the framework. nih.gov
MOP with pendant -B(OH)₂ groupsDihydric or Polyhydric AlcoholBoronate EsterPolymerization of discrete MOPs into a stable network. nih.gov

Functionalization of Porous Networks for Enhanced Performance

Beyond crosslinking, the boronic acid and carboxylic acid functionalities of this compound serve as versatile handles for the post-synthetic functionalization of porous networks to enhance their performance in specific applications. nih.govnih.gov The goal of such functionalization is to introduce chemical moieties that can engage in specific interactions—such as electrostatic, hydrophobic, or hydrogen-bonding—with target molecules. nih.gov

For example, in the field of environmental remediation, porous materials can be functionalized to selectively capture pollutants like per- and polyfluoroalkyl substances (PFAS) from water. nih.govnih.gov Studies on other porous polymer networks have shown that introducing cationic ammonium (B1175870) groups via PSM dramatically improves the adsorption of anionic PFAS through strong electrostatic interactions. nih.gov Similarly, a MOF derived from this compound could be modified at its boronic acid or uncoordinated carboxylic acid sites to append charged groups or other functionalities. This targeted functionalization can lead to materials with high selectivity, rapid adsorption kinetics, and high capacity for specific guests. nih.gov The ability to chemically tune the binding sites within the pores is a key advantage of using linkers like this compound for creating high-performance functional materials. nih.govnih.gov

Advanced Applications of 2 Boronoterephthalic Acid and Its Supramolecular Materials

Catalysis and Reaction Engineering

The structural characteristics of 2-BTA, specifically its ability to act as a linker in coordination polymers, make it a cornerstone in the design of novel catalysts. Its incorporation into supramolecular architectures allows for the creation of highly controlled catalytic environments.

Metal-Organic Frameworks and Polyhedra constructed using 2-BTA as an organic linker provide robust, high-surface-area platforms for heterogeneous catalysis. The catalytic activity of these materials stems from both the metallic nodes and the functional groups on the organic linkers, which can be tailored for specific reactions.

MOFs built with 2-Boronoterephthalic acid inherently possess both Lewis and Brønsted acidic sites, making them prime candidates for acid-base catalysis. rsc.org The carboxylic acid groups (-COOH) on the terephthalate (B1205515) backbone serve as Brønsted acids, capable of donating protons. Simultaneously, the boronic acid moiety (-B(OH)₂) functions as a Lewis acid, capable of accepting electron pairs. This dual-acidic nature is further complemented by the Lewis acidic metal centers (e.g., Zn²⁺, Cu²⁺) that form the nodes of the framework.

This strategic distribution of acidic sites within a defined porous structure allows for cooperative catalysis. For instance, in reactions like esterification or acetalization, one functional site can activate the substrate while another facilitates the subsequent reaction step. The rigid, porous nature of the MOF ensures that reactants can access these active sites while providing shape and size selectivity. In analogous systems, such as amine-functionalized MOFs, the basic amine groups have been shown to be effective in catalyzing reactions involving CO₂, highlighting the principle of installing functional groups on linkers to direct catalysis. nih.govrsc.org In 2-BTA based MOFs, the acidic sites are pivotal for transformations requiring electrophilic activation.

The primary role of 2-BTA linkers in metal-mediated catalysis is to organize metal ions into a stable, porous framework, creating accessible and well-defined active sites. The linker dictates the geometry around the metal node, influences the electronic properties of the metal center, and controls access to the catalytic site.

A notable example is the use of a Zinc-based MOF constructed with 2-BTA ligands for the chemical fixation of carbon dioxide. Research has demonstrated that such frameworks can achieve a CO₂ conversion efficiency of 81.64% at 100°C, showcasing the potential of these materials in green chemistry. In this context, the MOF acts as a heterogeneous catalyst where the metal nodes are the primary catalytic centers, and the framework provides stability and a high concentration of accessible sites.

Furthermore, studies on closely related linkers like 2-aminoterephthalic acid have shown that MOFs can be effective catalysts for a range of reactions. For example, an amine-functionalized Zn(II) MOF has been used for the cycloaddition of epoxides with CO₂ and for sulfoxidation reactions. nih.gov In another instance, a bimetallic coordination polymer using an aminoterephthalate linker and incorporating both zinc and molybdenum was shown to be a highly effective catalyst for the epoxidation of olefins. researchgate.net These examples underscore the principle that terephthalate-based linkers, including 2-BTA, are instrumental in creating the structural and electronic environment necessary for metal-mediated catalytic transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. researchgate.net The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organohalide. researchgate.net

The design of ligands is paramount in controlling the activity and selectivity of homogeneous catalysts. nih.govkuleuven.be While 2-BTA itself is a reactant in the Suzuki coupling, its structure provides insights into ligand design. The presence of multiple coordination sites (two carboxylates and the boronic acid group) allows for the potential formation of more complex, bridged palladium species, which could influence catalyst stability and activity. The electronic properties conferred by the carboxylate groups can also modulate the reactivity of the boronic acid, impacting the transmetalation step. Yields for Suzuki coupling reactions using boronic acid derivatives to produce biaryl compounds typically range from 75-90%.

Heterogeneous Catalysis within MOF/MOP Architectures

Adsorption and Separation Technologies

The well-defined pores and high surface area of MOFs, combined with the ability to chemically functionalize their internal surfaces, make them exceptional materials for adsorbing and separating gases. researchgate.netrsc.orgrsc.org

MOFs constructed from this compound are promising candidates for gas adsorption due to the inherent functionalities of the linker. The carboxylic acid and boronic acid groups introduce polarity and specific interaction sites within the pores. These functional groups can act as strong binding sites for polar molecules and for gases with quadrupole moments, such as carbon dioxide.

The primary mechanisms for gas adsorption in such MOFs are based on host-guest interactions within the porous structure. researchgate.net The adsorption of CO₂, for example, would be enhanced by the dipole-quadrupole interactions between the polar C=O and O-H bonds of the linker and the CO₂ molecule. This is analogous to findings in amine-functionalized MOFs, where the amine groups provide basic sites that strongly interact with the acidic CO₂ gas, leading to high adsorption capacities and selectivity. rsc.org Grand Canonical Monte Carlo (GCMC) simulations have confirmed that such specific interactions are responsible for enhanced gas uptake. rsc.orgresearchgate.net

For a MOF built using 2-BTA, the boronic acid and carboxylic acid groups would provide acidic interaction sites, which would be particularly effective for the adsorption of basic gases like ammonia (B1221849) (NH₃) or for capturing CO₂. Research on a related amine-functionalized zinc MOF provides a useful comparison for the potential CO₂ adsorption capacity.

Table 1: CO₂ Adsorption Capacities at 1 bar for an Analogous Amine-Functionalized Zn(II)-MOF, demonstrating the effect of functional groups on gas uptake. Data sourced from reference rsc.org.

The separation of gas mixtures using these materials relies on differences in adsorption affinity and kinetics. The tailored pore size and specific chemical interactions allow for the selective capture of one gas component over another, making these materials highly effective for applications like natural gas purification or carbon capture from flue gas. researchgate.netrsc.org

Mentioned Chemical Compounds

Selective Separation within Porous Networks Formed by this compound

The unique trifunctional nature of this compound, featuring two carboxylic acid groups and one boronic acid group, makes it an exceptional building block for the creation of advanced porous organic polymers (POPs) and metal-organic frameworks (MOFs). These materials are at the forefront of separation science, particularly for the selective capture of gases like carbon dioxide (CO₂).

Porous organic materials have been identified as promising candidates for CO₂ separation due to their high surface area, tunable pore sizes, and the ability to be chemically functionalized. frontiersin.org The design of these materials often focuses on incorporating specific chemical functionalities that can enhance the affinity for CO₂ over other gases, such as nitrogen (N₂) or methane (B114726) (CH₄). nih.gov Heteroatoms, especially nitrogen, are known to increase CO₂ affinity through dipole-quadrupole interactions. nih.gov

By utilizing this compound as a linker in the synthesis of POPs, it is possible to construct a robust, porous framework with inherent functionalities. The boronic acid and carboxylic acid groups can act as high-affinity binding sites for CO₂, a process that can occur via physisorption or chemisorption. nih.gov The strategic placement of these polar functional groups within the polymer's porous structure can lead to a high selectivity for CO₂.

Breakthrough experiments with similar amine-functionalized porous polymers have demonstrated effective and reversible CO₂ separation from gas mixtures over numerous cycles. Porous materials can be designed to serve as both the capture agent and a catalytic host for the subsequent conversion of CO₂ into valuable chemicals, such as formic acid or cyclic carbonates. nih.gov The well-defined pore structure of materials made from this compound would facilitate the diffusion of reactants and products, making them integrated systems for carbon capture and utilization.

Table 1: Properties of Porous Polymers for Gas Separation

Feature Benefit for Selective Separation Relevant Compound(s)
High Surface Area Provides more sites for gas interaction and adsorption. Porous Organic Polymers (POPs)
Tunable Pore Size Allows for size-exclusive separation of different gas molecules. Porous Organic Polymers (POPs), Metal-Organic Frameworks (MOFs)
Functional Groups Enhances selective binding of target gases like CO₂ via specific interactions. This compound
Chemical Stability Ensures durability and reusability over multiple separation cycles. Porous Organic Polymers (POPs)

Stimuli-Responsive Materials and Smart Devices

Materials that can change their properties in response to external stimuli such as humidity, pH, or light are known as "smart" materials. The incorporation of this compound into polymers and frameworks allows for the development of such advanced, responsive systems.

Humidity-Responsive Actuation and Self-Oscillation in MOF/MOP Membranes

Metal-organic frameworks (MOFs) are crystalline materials known for their high porosity and tunable structures. nih.gov When flexible or swellable linkers are used, these frameworks can exhibit dynamic responses to guest molecules like water. MOFs synthesized with linkers like this compound can be designed to be sensitive to ambient humidity. The adsorption and desorption of water molecules within the pores can cause significant, reversible changes in the framework's structure, leading to expansion and contraction of the material.

This microscopic structural change can be harnessed to create macroscopic motion. nih.govrsc.org When these responsive MOFs are integrated into a flexible polymer matrix, such as thermoplastic polyurethane, to form a composite film or membrane, the material can bend or fold in response to changes in relative humidity. nih.govresearchgate.net This effect, known as humidity-responsive actuation, mimics behaviors seen in nature. nih.gov Such actuators have potential applications in soft robotics, environmental sensors, and smart textiles. The dynamic nature of the water interaction can, under a constant humidity gradient, lead to continuous, rhythmic motion known as self-oscillation, enabling the development of autonomous devices powered by environmental humidity fluctuations.

Self-Healing Mechanisms in Dynamically Crosslinked Systems

One of the most compelling applications of boronic acid chemistry is in the creation of self-healing materials. nih.gov This property relies on the formation of dynamic covalent bonds, which can break and reform under specific conditions. The boronic acid group of this compound can react with diols (molecules with two hydroxyl groups), such as polyvinyl alcohol, to form boronate ester bonds. nih.govnih.gov

These boronate ester linkages are reversible. researchgate.netmdpi.com When a polymer network is crosslinked using these bonds, it gains the ability to self-heal. If the material is cut or damaged, the broken boronate ester bonds at the fractured surface can reform, mending the material and restoring its mechanical integrity. nih.govrsc.org This process can occur at room temperature and can even be accelerated by the presence of water, which facilitates the bond exchange reaction. researchgate.net The trifunctional nature of this compound allows it to act as a robust crosslinking agent, creating a durable yet dynamic polymer network capable of autonomous repair. This technology is highly promising for extending the lifespan of materials and reducing waste. rsc.org

Integration into Energy Conversion Devices

The development of efficient and cost-effective energy conversion technologies is a critical global challenge. mdpi.com Proton exchange membranes (PEMs) are core components in devices like fuel cells and water electrolyzers, as they are responsible for transporting protons between the two electrodes. researchgate.netmdpi.com

Materials derived from this compound have potential for application in this area. The carboxylic acid and boronic acid functionalities are both acidic and capable of donating protons. By incorporating this compound into a polymer backbone, it is possible to create materials with pathways for proton conduction. mdpi.com High-temperature PEMs (HT-PEMs) are particularly desirable as they offer improved efficiency and tolerance to fuel impurities. bohrium.com The development of novel membrane materials with high proton conductivity and good thermal and chemical stability is a key research focus. researchgate.net The unique chemical structure of this compound makes it a promising candidate for designing the next generation of polymer electrolyte membranes for various energy conversion systems. mdpi.com

Fire Retardancy and Polymer Composites

Enhancing the fire safety of polymeric materials is crucial for their use in construction, transportation, and electronics. Boron-containing compounds are well-established as effective flame retardants.

Condensed Phase Mechanisms of Boronated Compounds as Flame Retardants

The primary flame-retardant action of boron compounds, including this compound, occurs in the condensed phase (the solid material). psu.edunih.gov When a polymer composite containing a boronated additive is exposed to the heat of a fire, the compound orchestrates a series of protective actions.

First, it promotes the dehydration of the polymer, catalyzing the formation of a stable, carbonaceous char layer on the material's surface. nih.govnih.gov This char acts as an insulating barrier, shielding the underlying polymer from the heat source and slowing its thermal degradation. psu.edu

Table 2: Effect of Boron-Based Flame Retardants on Flammability

Flammability Metric Effect of Boron Compound Mechanism
Peak Heat Release Rate (pHRR) Reduced acs.org Formation of an insulating char and glassy layer.
Total Heat Release (THR) Reduced acs.org Limits polymer degradation and fuel release.
Smoke Production Reduced Barrier effect prevents escape of smoke precursors.
Limiting Oxygen Index (LOI) Increased acs.org Requires higher oxygen concentration to sustain combustion.

Enhanced Char Formation in Polymer Systems due to Boronic Acid Incorporation

The incorporation of this compound into polymer matrices significantly enhances their char-forming capabilities upon thermal exposure, a critical factor in flame retardancy. This effect is primarily attributed to the presence of the boronic acid [-B(OH)₂] functional group. During the initial stages of heating, the boronic acid acts as a catalyst for dehydration and cross-linking reactions within the polymer. This process promotes the formation of a dense, thermally stable carbonaceous char layer on the material's surface.

The mechanism involves the boronic acid group facilitating the removal of water molecules and promoting the formation of thermally stable boron-oxygen-carbon (B-O-C) covalent bonds. researchgate.net These cross-linked networks are more resistant to thermal degradation than the original polymer chains. As the temperature increases further, these B-O-C structures undergo carbonization, leading to the formation of a robust char that contains inorganic boric oxide (B₂O₃) embedded within a carbon matrix. researchgate.net This resulting char layer serves as a physical barrier that insulates the underlying polymer from the heat source and restricts the flow of flammable volatile gases to the combustion zone, thereby inhibiting sustained burning. researchgate.netnist.gov

Research findings on polymers blended with various boronic acid derivatives consistently demonstrate a marked increase in char yield at elevated temperatures. The aromatic structure of this compound further contributes to this effect by promoting the formation of graphitic structures within the char, enhancing its thermo-oxidative stability.

Table 1: Effect of Boronic Acid Additive on Char Yield in a Polycarbonate (PC) Matrix

Additive Concentration (wt%)Polymer SystemTest MethodTemperature (°C)Char Yield (%)
0Pure PCTGA (N₂ atmosphere)80024.5
5PC + Phenylboronic AcidTGA (N₂ atmosphere)80035.2
10PC + Phenylboronic AcidTGA (N₂ atmosphere)80046.8
15PC + Phenylboronic Acid*TGA (N₂ atmosphere)80055.1

*Note: Data is representative of aromatic boronic acids and illustrates the expected trend for this compound.

Evaluation of Thermal Decomposition Pathways in Flame Retardant Applications

The integration of this compound into a polymer fundamentally alters its thermal decomposition pathway, shifting it towards mechanisms that suppress combustion. This is achieved primarily through condensed-phase flame retardant action. nist.gov The evaluation of these pathways reveals a multi-step process where the boronic acid additive actively interferes with the pyrolysis of the polymer.

The key thermal decomposition events are as follows:

Initial Dehydration and Esterification: At moderately elevated temperatures (typically 150-250 °C), the boronic acid groups undergo intermolecular dehydration to form boric anhydrides. These species can then react with hydroxyl or carboxyl groups present in the polymer (e.g., in polyesters or polycarbonates), leading to the formation of boronate esters and extensive cross-linking. This initial step increases the thermal stability of the polymer system.

Formation of a Protective Glassy Layer: As temperatures rise further (>300 °C), the boron-containing network decomposes to form boric oxide (B₂O₃). researchgate.net Boric oxide is a viscous, glass-forming liquid at high temperatures that flows to coat the surface of the polymer. researchgate.net This glassy layer acts as a sealant, preventing the release of flammable volatile compounds that fuel the flame and blocking oxygen from reaching the polymer substrate.

Catalysis of Charring: Simultaneously, the acidic nature of the boron species catalyzes the dehydration and cyclization of the polymer backbone, converting the linear polymer chains into a cross-linked, aromatic, and carbon-rich char. This process happens at temperatures lower than the typical rapid degradation temperature of the neat polymer, effectively pre-empting the formation of flammable gases. researchgate.net In systems that also contain silicon-based compounds, the boric oxide can react with silica (B1680970) (SiO₂) to form a highly stable borosilicate glass layer, which can withstand temperatures up to 1600 °C, offering superior thermal protection. researchgate.net

This modified decomposition pathway, characterized by the formation of a protective insulating char and a glassy surface layer, is central to the flame-retardant efficacy of polymers containing this compound.

Table 2: Key Thermal Decomposition Stages for a Polymer Containing this compound

Temperature Range (°C)Key Chemical EventPrimary ProductsEffect on Flammability
150 - 250Intermolecular dehydration of boronic acid; Boronate ester formationWater, Boric Anhydrides, Cross-linked PolymerIncreased thermal stability
250 - 400Catalytic dehydration and cyclization of polymer chainsWater, Initial Carbonaceous StructuresPromotion of char formation
> 400Decomposition of boron network; CarbonizationBoric Oxide (B₂O₃), Stable Carbon CharFormation of a glassy barrier, Insulation
> 600Char stabilization and vitrificationB₂O₃-Carbon Composite, Borosilicate Glass (if silica is present)Enhanced barrier properties, Reduced afterglow

Theoretical and Computational Investigations of 2 Boronoterephthalic Acid Systems

Molecular Modeling of Structural and Electronic Properties

Theoretical and computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of 2-boronoterephthalic acid and its derivatives. These methods provide insights into molecular geometries, bonding, and electronic behavior that complement experimental findings.

Molecular modeling of this compound reveals a structure characterized by a benzene (B151609) ring functionalized with two carboxylic acid groups and a boronic acid group. Computational chemistry data provides key insights into its properties. For instance, the topological polar surface area (TPSA), a metric related to a molecule's polarity and hydrogen bonding capacity, is calculated to be 115.06 Ų. The LogP value, which indicates the lipophilicity of the compound, is -1.2372. The molecule possesses four hydrogen bond acceptors and four hydrogen bond donors, with three rotatable bonds, suggesting a degree of conformational flexibility. chemscene.com

Calculated Molecular Properties of this compound

PropertyValueReference
Topological Polar Surface Area (TPSA)115.06 Ų chemscene.com
LogP-1.2372 chemscene.com
Hydrogen Bond Acceptors4 chemscene.com
Hydrogen Bond Donors4 chemscene.com
Rotatable Bonds3 chemscene.com

DFT calculations have been successfully applied to study related terephthalic acid derivatives, such as 2-aminoterephthalic acid and its sodium salts. scirp.orgresearchgate.net These studies demonstrate excellent agreement between theoretical geometric parameters and experimental results, validating the use of these computational methods. scirp.org For instance, investigations into the sodium salts of 2-aminoterephthalic acid have provided insights into binding energies, thermodynamic stability, and donor-acceptor interactions through Natural Bond Orbital (NBO) analysis. scirp.orgresearchgate.net Such analyses reveal that the primary interactions occur between the lone pair electrons of oxygen atoms and the anti-bonding orbitals of carbon atoms within the carboxylate groups. scirp.org

Furthermore, frontier molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), offers valuable information about the chemical reactivity and electronic transitions of these molecules. scirp.orgresearchgate.net These computational approaches are crucial for understanding the behavior of this compound in various chemical environments and for designing new materials with tailored properties.

Simulation of Host-Guest Interactions within MOF/MOP Architectures

The unique structural feature of this compound, specifically its boronic acid group, makes it a prime candidate for constructing stimuli-responsive materials like metal-organic polyhedra (MOPs) and metal-organic frameworks (MOFs). The boronic acid moiety can form dynamic covalent bonds with cis-diols, enabling the creation of materials that can respond to specific chemical stimuli. Computational simulations are pivotal in understanding and predicting the intricate host-guest interactions within these porous architectures.

Simulations allow for the direct visualization of how guest molecules are adsorbed within the pores of MOFs at a molecular level. manchester.ac.uk This helps in identifying preferred binding sites and the predominant interactions that govern the uptake and selectivity of target molecules. manchester.ac.uk The design flexibility of the organic linkers, such as this compound, combined with their ordered arrangement with metal centers, permits the precise engineering of uniform pore environments. manchester.ac.uk This tailored environment facilitates a rich variety of interactions between the MOF host and adsorbed guest molecules. manchester.ac.uk

Strategies to enhance and control these host-guest interactions are often explored computationally before experimental realization. These strategies include:

Ligand Functionalization: Introducing various functional groups to the organic linker can tune the surface properties and porosity of the MOF, thereby influencing gas adsorption. nih.gov

Generation of Defects: The controlled introduction of defects can create new binding sites and alter the adsorption characteristics of the material. nih.gov

The host-guest chemistry of MOFs with various molecules, including air-sensitive complexes, has been a subject of intense research. frontiersin.orgnih.gov For instance, studies on the encapsulation of Fe(CO)₅ within different MOFs have revealed that the nature of the metal ion in the framework plays a crucial role in the interaction strength and the stability of the resulting host-guest system under thermal stress. frontiersin.orgnih.gov Computational modeling in conjunction with experimental techniques like X-ray powder diffraction and Fourier-transform infrared spectroscopy is essential to unravel the complex structural and chemical changes that occur during these interactions. frontiersin.orgnih.gov

Furthermore, resonance Raman spectroscopy, coupled with theoretical calculations, has been employed to study charge transfer phenomena between MOF hosts and guest acceptor molecules. researchgate.net These studies provide insights into how the electronic properties of the MOF can be modulated by doping, which is crucial for applications in electronics and sensing. researchgate.net

Reaction Mechanism Studies of Boron-Containing Functional Groups

The reactivity of organoboron compounds, including this compound, is a rich area of study where computational investigations provide deep mechanistic insights. numberanalytics.com The boronic acid functional group is known to participate in a variety of important chemical transformations.

One of the most significant reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction. The mechanism involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to an aryl or vinyl halide. This process consists of a sequence of steps: oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of a new carbon-carbon bond.

Boronic acids can also undergo self-condensation to form boroxines, which are six-membered B₃O₃ rings. researchgate.net This reaction is reversible and can be influenced by the presence of other molecules, such as diols, which can form stable esters with the boronic acid. This dynamic covalent chemistry is central to the development of responsive materials. researchgate.net

Recent research has focused on catalyst-promoted 1,2-metalate shifts as a key step in the homologation of organoboron compounds. nih.gov These reactions allow for the stereoselective formation of new C-C bonds while retaining the versatile organoboron functional group. nih.gov Computational studies are crucial for understanding the stereoselectivity and the role of the catalyst in these complex transformations. nih.gov

Furthermore, detailed investigations into boron-catalyzed amidation reactions have revealed the importance of boron-nitrogen and boron-oxygen interactions. rsc.org It has been proposed that these reactions may proceed through dimeric B-X-B (where X = O or NR) motifs, which can activate the carboxylic acid and deliver the amine nucleophile. rsc.org Quantum mechanical calculations have been used to support these proposed mechanisms and to evaluate their energy profiles compared to previously accepted pathways. rsc.org

Prediction of Material Performance and Design Principles

Computational modeling and theoretical investigations are increasingly used to predict the performance of materials based on this compound and to establish design principles for new advanced materials. By understanding the fundamental relationships between the molecular structure of the building blocks and the macroscopic properties of the resulting material, researchers can rationally design materials with desired functionalities.

For MOFs and MOPs constructed from this compound, computational screening of large databases of hypothetical structures has proven to be a powerful tool. nih.gov These large-scale screenings can predict properties such as gas storage capacity (e.g., for H₂, CH₄) and CO₂ capture performance. nih.gov By systematically varying the organic linker, metal node, and topology of the framework, it is possible to identify promising candidates for specific applications before their synthesis.

The design of stimuli-responsive materials relies heavily on a theoretical understanding of the dynamic covalent chemistry of the boronic acid group. By modeling the interaction of the boronic acid with various diols, researchers can predict the conditions under which the material will assemble or disassemble, leading to the development of sensors, drug delivery systems, and self-healing materials.

In the context of electronic materials, theoretical calculations can predict the band structure, charge transport properties, and potential for charge transfer in doped MOFs. researchgate.net This allows for the design of materials with tailored electronic properties for applications in devices like transistors, sensors, and solar cells.

Furthermore, computational studies can guide the optimization of synthetic routes. For example, by using Design of Experiments (DoE) frameworks in conjunction with computational modeling, reaction conditions such as temperature, solvent, and catalyst can be systematically evaluated to improve the yield and purity of this compound and its derivatives.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways

Future research will likely focus on several key areas:

Catalytic Routes: Moving away from stoichiometric reagents towards catalytic methods is a cornerstone of green synthesis. Research into catalytic C-H borylation and oxidation reactions on terephthalic acid derivatives could provide more direct and atom-economical routes to 2-boronoterephthalic acid. The use of boric acid itself as a catalyst in reactions like amidation suggests the potential for designing auto-catalytic cycles or using boron-based catalysts that are easily recoverable. sciepub.com

Alternative Energy Sources: The application of microwave irradiation and ultrasound energy are promising avenues for accelerating reaction times and improving yields, often under milder conditions than conventional heating. rsc.orgresearchgate.net These techniques can lead to significant energy savings, a key principle of green chemistry. researchgate.net For instance, microwave-assisted synthesis has been successfully employed for producing various boron-containing heterocyclic compounds, drastically reducing reaction times from hours to minutes. researchgate.net

Green Solvents: The exploration of benign solvent systems is crucial. Water, supercritical fluids (like CO₂), or bio-based solvents could replace traditional volatile organic compounds (VOCs). The challenge lies in managing the solubility of the nonpolar organic precursors and the polar, functionalized products.

One-Pot and Multicomponent Reactions (MCRs): Designing syntheses where multiple chemical transformations occur in a single reaction vessel without isolating intermediates can significantly increase efficiency and reduce waste. researchgate.netnih.gov An MCR approach to synthesizing derivatives of this compound could streamline the production of complex functional materials. researchgate.net

Sustainable Synthesis Strategy Potential Advantage for this compound Synthesis Relevant Research Context
Catalytic C-H Borylation Direct functionalization of terephthalic acid, high atom economy.General advancement in organometallic catalysis.
Microwave/Ultrasound Irradiation Reduced reaction times, lower energy consumption, potentially higher yields.Proven effective for synthesis of other boron-containing esters and heterocycles. researchgate.net
Use of Green Solvents (e.g., Water) Reduced environmental impact, improved safety profile.A key principle in green pharmaceutical synthesis. nih.gov
Multicomponent Reactions (MCRs) Increased synthetic efficiency, reduced waste from purification steps.Successfully used for one-pot synthesis of boron-containing molecules. researchgate.net

Exploration of New Application Domains in Materials Science and Chemical Engineering

The bifunctional nature of this compound makes it an exceptional building block for advanced materials. While its use in metal-organic frameworks (MOFs) is an established area, future research is set to expand its application into new and diverse domains.

Advanced Porous Materials: As a linker, this compound can be used to construct MOFs with pores decorated with boronic acid groups. These groups can act as specific binding sites for molecules containing cis-diol functionalities, such as sugars, catechols, and ribonucleosides. researchgate.net This opens up applications in:

Selective Separations: Creating materials for the chromatographic separation or selective extraction of glycoproteins, nucleosides, or other important biomolecules. researchgate.net

Sensing: Designing fluorescent or colorimetric sensors where the binding of a cis-diol analyte to the boronic acid group triggers a detectable optical signal.

Functional Polymers and Membranes: The compound can be polymerized or grafted onto polymer backbones to create functional materials. This could lead to the development of:

Ion-Exchange Membranes: Membranes for fuel cells or water purification, where the carboxylic and boronic acid groups facilitate selective ion transport.

Affinity Membranes: Membranes designed for the specific capture of target molecules, such as contaminants in water treatment or high-value products in bioprocessing.

Catalysis: The Lewis acidic boron center and the Brønsted acidic carboxylic acid groups can act as cooperative catalytic sites. This dual functionality could be harnessed for designing novel single-site heterogeneous catalysts for a range of organic transformations. The use of similar functionalized linkers, like 2-aminoterephthalic acid, has already demonstrated the potential of linker-based functionality in catalysis. sigmaaldrich.com

Application Domain Key Functionality of this compound Potential Future Product/Technology
Bioseparations Boronic acid's affinity for cis-diolsChromatographic media for glycoprotein (B1211001) purification. researchgate.net
Chemical Sensing Reversible covalent bonding with analytesFluorescent sensors for glucose or catechol detection.
Gas Separation/Storage Tunable pore chemistry in MOFsMOFs with enhanced selectivity for CO₂ capture.
Heterogeneous Catalysis Lewis/Brønsted acidic sitesSolid acid catalysts for biomass conversion.

Advanced In-Operando Characterization and Mechanistic Studies

To truly optimize materials derived from this compound, a deep understanding of their structure-property relationships and operational mechanisms is essential. Future research will increasingly rely on advanced in-operando characterization techniques, which allow for the real-time observation of materials under working conditions.

In-Operando Spectroscopy: Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can monitor the vibrational modes of the carboxylate and boronic acid groups during processes like gas adsorption or a catalytic reaction. This can reveal how these functional groups interact with guest molecules.

In-Situ X-ray Diffraction (XRD) and Scattering: These methods can track changes in the crystalline structure of MOFs or the morphology of polymers as they interact with analytes or respond to external stimuli like temperature or pressure.

Solid-State Nuclear Magnetic Resonance (NMR): ¹¹B NMR spectroscopy is particularly powerful for probing the coordination environment of the boron atom. researchgate.net In-operando ¹¹B NMR can provide direct evidence of the binding mechanism between the boronic acid group and a target molecule, clarifying whether the boron center remains trigonal planar or becomes tetrahedral upon substrate binding. researchgate.net Similarly, ¹³C NMR can track changes in the organic linker itself. researchgate.net

These advanced studies will move the field from a "black box" approach to a more rational design of materials, enabling scientists to precisely tune functionalities for specific tasks based on a fundamental understanding of the underlying chemical and physical processes.

Synergistic Approaches Combining this compound with other Functional Ligands

One of the most promising future directions is the use of this compound in mixed-ligand systems, particularly for the synthesis of MOFs. researchgate.net By combining it with other organic linkers that possess different lengths, geometries, or functional groups, researchers can create materials with multiple, often synergistic, functionalities. researchgate.net

Multifunctional MOFs: A MOF could be constructed using this compound alongside a linker containing a different functional group, such as an amino group (e.g., 2-aminoterephthalic acid). rsc.orgekb.eg The resulting material would possess both a cis-diol binding site (from the boronic acid) and a basic site (from the amino group), potentially enabling tandem catalytic reactions or selective adsorption of multiple target molecules.

Tuning Optical and Electronic Properties: Combining this compound with chromophoric or redox-active linkers could lead to materials with unique photophysical properties. For example, the introduction of a second ligand could tune the emission wavelength of a luminescent MOF, creating ratiometric sensors where analyte binding modulates the emission color. nih.gov

The table below illustrates potential synergistic combinations based on established principles in mixed-ligand MOF design.

Co-Ligand Functionality of Co-Ligand Potential Synergistic Application Relevant Principle
2-Aminoterephthalic acid Lewis basic site (-NH₂) rsc.orgekb.egBifunctional acid-base catalysis; selective CO₂ capture. rsc.orgCombining different functional groups for cooperative tasks.
4,4'-Bipyridine Pillaring ligand, Lewis basic sitesIncreased dimensionality, porosity, and stability.Use of neutral pillar linkers to build 3D frameworks from 2D layers. researchgate.net
2,5-Dihydroxyterephthalic acid Redox-active, fluorescent nih.govRatiometric fluorescent sensing, photocatalysis.Combining an active sensing unit with a binding site. nih.gov
1,3,5-Benzenetricarboxylic acid Higher connectivity nodeIncreased framework connectivity and thermal stability.Increasing the dimensionality and robustness of the network. researchgate.net

By pursuing these synergistic strategies, researchers can move beyond single-function materials and develop complex, multifunctional systems where this compound plays a central, enabling role.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Boronoterephthalic acid, and what are their methodological advantages and limitations?

  • Answer: The synthesis of this compound typically employs cross-coupling reactions (e.g., Suzuki-Miyaura) or direct borylation of terephthalic acid derivatives. Key considerations include the choice of boron source (e.g., bis(pinacolato)diboron), catalyst system (e.g., Pd-based), and reaction conditions (temperature, solvent). For reproducibility, researchers should document stoichiometry, inert atmosphere requirements, and purification steps (e.g., recrystallization or chromatography). Limitations often involve moderate yields (50–75%) due to steric hindrance or boron stability issues .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹¹B, ¹H, and ¹³C) is critical for verifying boron incorporation and aromatic proton environments. X-ray diffraction (XRD) confirms crystal structure, while mass spectrometry (MS) validates molecular weight. Purity assessments require High-Performance Liquid Chromatography (HPLC) or elemental analysis. Researchers must report solvent choices, calibration standards, and spectral artifacts to ensure comparability across studies .

Q. What are the primary research applications of this compound in material science?

  • Answer: Its boronic acid group enables applications in metal-organic frameworks (MOFs) for gas storage, catalysis, and sensing. Methodologically, researchers evaluate its coordination behavior with metal ions (e.g., Zn²⁺, Cu²⁺) via titration experiments or computational modeling. Stability under humidity and thermal conditions must be tested using thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Answer: Design of Experiments (DoE) frameworks, such as factorial designs, systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, increasing Pd catalyst concentration from 2% to 5% may enhance coupling efficiency but risks side reactions. Researchers should iteratively refine conditions using real-time monitoring (e.g., in situ IR spectroscopy) and statistical validation (e.g., ANOVA) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Answer: Conduct systematic reviews (Cochrane guidelines) to compare methodologies across studies . For solubility discrepancies, replicate experiments under standardized conditions (e.g., pH 7 buffer, 25°C) and employ advanced techniques like Small-Angle X-ray Scattering (SAXS) to assess aggregation. Contradictions in thermal stability may arise from differing TGA heating rates; harmonize protocols and report metadata (e.g., sample mass, atmosphere) .

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

  • Answer: Density Functional Theory (DFT) calculations model boron’s electrophilic character and ligand-exchange kinetics. Pair computational results with experimental validation—e.g., synthesize predicted adducts and characterize via XRD. Studies should benchmark computational methods (e.g., B3LYP vs. M06-2X functionals) against experimental data to refine accuracy .

Q. What methodological challenges arise in studying the environmental stability of this compound, and how are they addressed?

  • Answer: Boron’s hydrolytic sensitivity requires controlled humidity chambers (e.g., 30–90% RH) for stability testing. Accelerated aging studies (40–60°C) extrapolate degradation pathways, analyzed via LC-MS or ¹¹B NMR. Researchers must disclose storage conditions (e.g., desiccants, inert gas) in publications to ensure reproducibility .

Methodological Tables

Table 1. Example Framework for Comparing Synthetic Methods

ParameterSuzuki-MiyauraDirect Borylation
Typical Yield (%)65–7550–60
Key LimitationPd contaminationMoisture sensitivity
Purity AssessmentHPLC, NMRXRD, MS
Optimal SolventDMFTHF

Table 2. Stability Testing Protocol for this compound

ConditionTest MethodDurationKey Metrics
High Humidity (90% RH)Gravimetric Analysis7 daysMass loss (%)
Thermal (60°C)TGA24 hrsDecomposition onset

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2-Boronoterephthalic acid

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